Product packaging for 2,6-Bis(acetylthio)anthracene(Cat. No.:CAS No. 1155232-20-4)

2,6-Bis(acetylthio)anthracene

Cat. No.: B3346185
CAS No.: 1155232-20-4
M. Wt: 326.4 g/mol
InChI Key: APZBTKNXIYTVRQ-UHFFFAOYSA-N
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Description

2,6-Bis(acetylthio)anthracene is a functionalized anthracene derivative of significant interest in advanced materials science and organic synthesis. This compound features a central anthracene core, a polycyclic aromatic hydrocarbon known for its interesting photophysical properties, which is further modified with acetylthio functional groups at the 2 and 6 positions . These modifications make it a valuable precursor or building block for the development of new organic electronic materials. Researchers can utilize this compound in the synthesis of complex molecular architectures, such as organic semiconductors for use in Organic Light-Emitting Diodes (OLEDs) and Organic Field-Effect Transistors (OFETs) . The thioacetyl-protected groups can be deprotected to yield free thiols, allowing for further functionalization or the formation of self-assembled monolayers on metal surfaces. While the specific mechanism of action is application-dependent, anthracene derivatives primarily function by participating in electron-transfer processes or influencing the packing and crystallinity of the resulting material . As a research chemical, this compound offers a versatile scaffold for exploring structure-property relationships in the design of novel photoactive and conductive materials. This product is intended for research purposes in a controlled laboratory setting and is not for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H14O2S2 B3346185 2,6-Bis(acetylthio)anthracene CAS No. 1155232-20-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

S-(6-acetylsulfanylanthracen-2-yl) ethanethioate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14O2S2/c1-11(19)21-17-5-3-13-8-16-10-18(22-12(2)20)6-4-14(16)7-15(13)9-17/h3-10H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APZBTKNXIYTVRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)SC1=CC2=CC3=C(C=C2C=C1)C=C(C=C3)SC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Precursor Chemistry of 2,6 Bis Acetylthio Anthracene

Laboratory-Scale Synthesis Routes to 2,6-Bis(acetylthio)anthracene

The laboratory-scale synthesis of this compound is typically achieved through a multi-step process that begins with a readily available anthracene (B1667546) derivative. The key transformation involves the introduction of acetylthio groups onto the anthracene backbone, a process that relies on modern cross-coupling chemistry.

Precursor Chemistry and Reaction Pathways

The primary precursor for the synthesis of this compound is 2,6-dihaloanthracene, with 2,6-dibromoanthracene (B67020) being a commonly utilized starting material. chemicalbook.combiosynth.com The synthesis of 2,6-dibromoanthracene itself often starts from 2,6-dibromoanthraquinone. The reduction of the quinone to the corresponding anthracene can be achieved using reagents like a mixture of hydrobromic acid (HBr) and hypophosphorous acid (H₃PO₂) in acetic acid, refluxed at elevated temperatures. chemicalbook.com

Once the 2,6-dibromoanthracene precursor is obtained, the core of the synthesis lies in the nucleophilic substitution of the bromine atoms with a thioacetate (B1230152) source. A highly effective method for this transformation is the palladium-catalyzed cross-coupling reaction. This reaction typically involves treating 2,6-dibromoanthracene with potassium thioacetate (KSAc) in the presence of a palladium catalyst and a suitable ligand.

The reaction pathway can be summarized as follows:

Oxidative Addition: The palladium(0) catalyst undergoes oxidative addition to the carbon-bromine bond of 2,6-dibromoanthracene to form a palladium(II) intermediate.

Transmetalation (or Metathesis): The thioacetate anion from potassium thioacetate displaces the bromide on the palladium complex.

Reductive Elimination: The final step involves the reductive elimination of the desired this compound product, regenerating the palladium(0) catalyst to continue the catalytic cycle. This process occurs at both bromine-substituted positions on the anthracene ring.

Optimization of Reaction Conditions for Yield and Purity

The yield and purity of this compound are highly dependent on the optimization of various reaction parameters in the palladium-catalyzed coupling step. Key factors that are typically optimized include the choice of catalyst, ligand, base, solvent, and temperature. While specific optimization data for the synthesis of this compound is not extensively reported, general principles from related aryl thioether syntheses can be applied. numberanalytics.com

ParameterVariationObservation
Palladium Catalyst Pd(OAc)₂, Pd₂(dba)₃, Pd(PPh₃)₄Catalyst choice influences reaction efficiency and rate. Pd(OAc)₂ and Pd₂(dba)₃ are often effective.
Ligand Xantphos, dppf, P(t-Bu)₃The ligand stabilizes the palladium catalyst and facilitates the catalytic cycle. Bulky, electron-rich phosphine (B1218219) ligands often improve yields.
Base K₂CO₃, Cs₂CO₃, NaOt-BuA base is often required to facilitate the reaction, though some protocols for thioacetate coupling are base-free.
Solvent Toluene (B28343), Dioxane, DMFThe choice of solvent affects the solubility of reactants and the reaction temperature. Anhydrous, degassed solvents are crucial to prevent catalyst deactivation.
Temperature 80-120 °CThe reaction temperature is optimized to ensure a reasonable reaction rate without promoting side reactions or decomposition.

This table represents a generalized approach to optimizing palladium-catalyzed C-S coupling reactions based on established literature for similar transformations.

Scalability Considerations for Large-Scale Production of this compound

Transitioning the synthesis of this compound from the laboratory to an industrial scale requires careful consideration of process efficiency, safety, cost-effectiveness, and environmental impact. acs.org Key strategies to address these challenges include process intensification and the development of continuous flow methodologies.

Process Intensification Strategies

Process intensification aims to develop smaller, cleaner, and more energy-efficient technologies for chemical production. numberanalytics.comaiche.org For the synthesis of this compound, several process intensification strategies could be employed:

Microreactors: Performing the synthesis in microreactors can offer significantly improved heat and mass transfer, leading to better control over reaction conditions, higher yields, and enhanced safety, especially for exothermic reactions. numberanalytics.com The high surface-area-to-volume ratio in microreactors can also lead to more efficient catalysis.

Alternative Energy Sources: The use of microwave irradiation or ultrasound can sometimes accelerate reaction rates and improve yields in palladium-catalyzed couplings, potentially reducing reaction times and energy consumption. aiche.orgunito.it

Development of Continuous Flow Methodologies

Continuous flow chemistry offers numerous advantages over traditional batch processing for the large-scale synthesis of fine chemicals, including improved safety, consistency, and the potential for automation. unito.it The development of a continuous flow process for this compound would likely involve pumping a solution of the 2,6-dibromoanthracene precursor and potassium thioacetate through a heated reactor column packed with a heterogeneous palladium catalyst.

The benefits of such a system include:

Enhanced Safety: The small reaction volumes at any given time minimize the risks associated with handling potentially hazardous reagents and exothermic reactions.

Improved Heat and Mass Transfer: The high surface-area-to-volume ratio in flow reactors allows for precise temperature control and efficient mixing, leading to more consistent product quality. unito.it

Catalyst Recycling: The use of a packed-bed heterogeneous catalyst simplifies catalyst separation and allows for its reuse, reducing costs and waste.

Scalability: Scaling up production in a continuous flow system is often a matter of running the process for a longer duration, rather than using larger and more expensive reactors. acs.org

Studies on the continuous-flow synthesis of related compounds, such as aryl thioethers, have demonstrated the feasibility and benefits of this approach, suggesting its potential applicability to the production of this compound. mdpi.comnih.gov

Chemical Reactivity and Derivatization Strategies of 2,6 Bis Acetylthio Anthracene

Oxidation Reactions and Derived Products

The sulfur atoms in the acetylthio groups of 2,6-bis(acetylthio)anthracene are susceptible to oxidation, leading to the formation of sulfoxides and sulfones. These reactions are a common transformation for thioethers and thioesters, and a range of oxidizing agents can be employed to achieve the desired oxidation state.

The oxidation of the thioester can be controlled to yield either the sulfoxide (B87167) or the sulfone. The partial oxidation to the sulfoxide is typically achieved using milder oxidizing agents or by carefully controlling the stoichiometry of a stronger oxidant. Further oxidation of the sulfoxide yields the corresponding sulfone.

The resulting products, 2,6-bis(acetylsulfinyl)anthracene (the sulfoxide) and 2,6-bis(acetylsulfonyl)anthracene (the sulfone), are expected to have altered electronic and physical properties compared to the parent compound due to the introduction of the polar sulfoxide and sulfone functional groups.

Oxidizing AgentExpected Product(s)Typical Conditions
Hydrogen peroxide ()Sulfoxide and/or SulfoneAcetic acid, room temperature to elevated temps.
meta-Chloroperoxybenzoic acid (m-CPBA)Sulfoxide and/or SulfoneDichloromethane, 0 °C to room temperature
Sodium periodate (B1199274) ()SulfoxideMethanol/water, room temperature
Potassium permanganate (B83412) ()SulfoneAcetic acid/water, often requires careful control
Oxone® ()Sulfoxide and/or SulfoneMethanol/water, room temperature

The oxidation of thioethers and thioesters generally proceeds via a nucleophilic attack of the sulfur atom on the electrophilic oxygen of the oxidizing agent.

In the case of using a peroxy acid like m-CPBA, the mechanism involves the sulfur atom of the acetylthio group acting as a nucleophile, attacking the terminal oxygen of the peroxy acid. This results in the formation of a sulfoxide and the corresponding carboxylic acid as a byproduct. The reaction is generally considered to be a concerted process.

Further oxidation of the sulfoxide to the sulfone follows a similar pathway, where the sulfur atom of the sulfoxide is further oxidized by another equivalent of the oxidizing agent. The increased steric hindrance and the electron-withdrawing nature of the sulfoxide group can make the second oxidation step slower than the first, sometimes allowing for the isolation of the sulfoxide intermediate. The control of reaction conditions, such as temperature and the amount of oxidant, is crucial for selective synthesis.

Reduction Reactions and Thiol-Substituted Anthracene (B1667546) Derivatives

The acetylthio groups of this compound can be viewed as protected thiols. The removal of the acetyl protecting group through reduction or hydrolysis yields the corresponding dithiol, 2,6-anthracenedithiol. This dithiol is a key intermediate for the synthesis of various sulfur-containing anthracene derivatives.

The deprotection of the acetylthio groups to generate the free thiols can be achieved under various conditions, typically involving basic or acidic hydrolysis, or reduction with specific reagents. The choice of method depends on the compatibility with the anthracene core and any other functional groups that may be present.

Common methods for the cleavage of thioesters include:

Base-catalyzed hydrolysis: Treatment with a base such as sodium hydroxide (B78521) or sodium methoxide (B1231860) in an alcoholic solvent can effectively cleave the thioester bond.

Acid-catalyzed hydrolysis: Strong acids can also promote the hydrolysis of the thioester, although this method may be less common.

Reductive cleavage: Reagents like lithium aluminum hydride () can reduce the thioester to the corresponding thiol. However, this strong reducing agent might also affect the anthracene core under certain conditions.

Aminolysis: Reaction with amines can also cleave the thioester, forming an amide and the free thiol.

Deprotection Reagent/MethodProductTypical Conditions
Sodium Hydroxide (NaOH)2,6-AnthracenedithiolMethanol or Ethanol, room temperature or reflux
Sodium Methoxide (NaOMe)2,6-AnthracenedithiolMethanol, room temperature
Hydrochloric Acid (HCl)2,6-AnthracenedithiolAqueous or alcoholic solution, often with heating
Lithium Aluminum Hydride ()2,6-AnthracenedithiolAnhydrous ether or THF, 0 °C to room temperature
Hydrazine ()2,6-AnthracenedithiolAlcoholic solvent, room temperature

The primary product of the deprotection of this compound is 2,6-anthracenedithiol. This dithiol is a versatile intermediate. The thiol groups are nucleophilic and can undergo a variety of reactions, including:

Alkylation: Reaction with alkyl halides in the presence of a base to form di-thioethers.

Arylation: Reaction with activated aryl halides to form di-aryl sulfides.

Oxidation: Controlled oxidation can lead to the formation of disulfide-bridged anthracene oligomers or polymers.

Coordination to metal centers: The thiol groups can act as ligands for various transition metals, enabling the formation of coordination complexes and polymers.

The synthesis of 2,6-anthracenedithiol provides a gateway to a wide range of novel anthracene-based materials with potential applications in organic electronics, sensor technology, and materials science.

Nucleophilic Substitution Reactions Involving Acetylthio Moieties

The acetylthio group, being a thioester, has an electrophilic carbonyl carbon that can be susceptible to nucleophilic attack. This reactivity is a hallmark of carboxylic acid derivatives.

The general mechanism for nucleophilic acyl substitution involves the addition of a nucleophile to the carbonyl carbon, forming a tetrahedral intermediate. This is followed by the elimination of the leaving group, in this case, the anthracenethiolate. The reactivity of the thioester towards nucleophilic attack is generally greater than that of an ester but less than that of an acid chloride.

Potential nucleophiles that could react with the acetylthio moieties of this compound include:

Amines: Primary and secondary amines can react to form amides and 2,6-anthracenedithiol.

Alcohols/Alkoxides: In a transesterification-type reaction, alcohols or alkoxides can react to form esters and the corresponding thiolate.

Thiols/Thiolates: Thiol-thioester exchange can occur, where an external thiol displaces the anthracenethiolate.

Organometallic reagents: Reagents like Grignards or organolithiums could potentially attack the carbonyl carbon, although these strong nucleophiles might also react with the anthracene core.

NucleophileExpected Product(s)
Primary Amine ()N-substituted acetamide (B32628) and 2,6-Anthracenedithiol
Secondary Amine ()N,N-disubstituted acetamide and 2,6-Anthracenedithiol
Alcohol (ROH)Acetate ester and 2,6-Anthracenedithiol
Thiol (R'SH)Thioacetate (B1230152) ester and 2,6-Anthracenedithiol (Thiol-thioester exchange)

These nucleophilic substitution reactions provide another synthetic route to modify the functionality of the molecule, either by replacing the acetylthio group or by generating the versatile 2,6-anthracenedithiol in situ for subsequent reactions.

Reactivity with Amine, Alcohol, and Thiol Nucleophiles

The acetylthio group (-SAc) in this compound is a thioester. The primary reaction of this functional group is its hydrolysis or cleavage to yield the corresponding thiol, anthracene-2,6-dithiol. This deprotection is a critical first step for further functionalization.

Reaction with Amines and Alcohols (as bases for hydrolysis):

Direct nucleophilic attack by amines, alcohols, or thiols on the aromatic ring of this compound is generally not favored under standard conditions. Instead, these nucleophiles, particularly amines and alkoxides (the conjugate bases of alcohols), can act as bases to facilitate the hydrolysis of the acetylthio groups.

The deprotection is typically carried out under basic conditions, such as with sodium hydroxide, sodium methoxide, or an amine base like ammonia (B1221849) or hydrazine, in a suitable solvent. The reaction proceeds via nucleophilic acyl substitution, where the base attacks the carbonyl carbon of the acetyl group, leading to the cleavage of the thioester bond and formation of the thiolate salt. Subsequent acidification then yields the free dithiol.

Table 1: Conditions for Deprotection of Acetylthio Groups

Reagent/ConditionsProductComments
1. NaOH or KOH in alcohol/waterAnthracene-2,6-dithiolate saltStandard saponification conditions.
2. H3O+Anthracene-2,6-dithiolProtonation of the thiolate.
NaOMe in MethanolAnthracene-2,6-dithiolate saltAnhydrous conditions can be used.
NH3 or HydrazineAnthracene-2,6-dithiolMilder basic conditions.

Once deprotected to anthracene-2,6-dithiol, the resulting thiol groups are nucleophilic and can react with a variety of electrophiles. However, direct reaction of the dithiol with other amine, alcohol, or thiol nucleophiles is not a typical reaction pathway. Instead, the dithiol would react with electrophilic partners. For instance, the dithiol can be alkylated, acylated, or undergo addition to electrophilically activated double or triple bonds.

Reaction of the derived Anthracene-2,6-dithiol:

The generated anthracene-2,6-dithiol is a key intermediate for further derivatization. The thiol groups can undergo a range of reactions, including:

Alkylation: Reaction with alkyl halides in the presence of a base to form 2,6-bis(alkylthio)anthracene derivatives.

Michael Addition: Addition to α,β-unsaturated carbonyl compounds.

Oxidation: Oxidation to form disulfides or sulfonic acids, depending on the reaction conditions.

Mechanistic Studies of Substitution Processes

Mechanistic studies on the direct nucleophilic aromatic substitution (SNAr) of the acetylthio group on the anthracene ring by other nucleophiles are not widely reported. This is because the acetylthio group is not a good leaving group for SNAr reactions. For an SNAr reaction to occur, the aromatic ring must be activated by strong electron-withdrawing groups, and there must be a good leaving group. libretexts.org

The primary substitution process involving this compound is the deprotection of the thiol group. The mechanism for this base-catalyzed hydrolysis is a well-established nucleophilic acyl substitution.

Mechanism of Base-Catalyzed Deprotection:

Nucleophilic Attack: A hydroxide ion (or other base) attacks the electrophilic carbonyl carbon of the acetylthio group. This forms a tetrahedral intermediate.

Elimination of the Leaving Group: The tetrahedral intermediate collapses, and the carbon-sulfur bond is cleaved, with the anthracenethiolate acting as the leaving group.

Protonation: In a separate workup step, the anthracenethiolate is protonated by the addition of an acid to yield the neutral anthracene-2,6-dithiol.

The rate of this reaction is dependent on the concentration of the base and the susceptibility of the carbonyl group to nucleophilic attack. The anthracene core itself has a modest influence on this reaction, primarily through its electronic effects on the thioester group.

Strategies for Functional Group Incorporation and Molecular Architecture

The ability to introduce a variety of functional groups onto the anthracene core via the dithiol intermediate allows for the construction of complex molecular architectures with tailored properties.

Tailoring Electronic Properties through Side Chain Modification

The electronic properties of 2,6-disubstituted anthracene derivatives can be significantly tuned by modifying the side chains attached to the sulfur atoms. The nature of the substituent directly influences the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels of the molecule. nih.gov

By converting the acetylthio groups to thiols and then reacting them with different electrophiles, a wide range of side chains can be introduced.

Electron-Donating Groups (EDGs): Alkyl chains attached to the sulfur atom act as weak electron-donating groups through an inductive effect. This generally raises the HOMO energy level.

Electron-Withdrawing Groups (EWGs): Attaching electron-withdrawing groups, such as those containing carbonyls, nitriles, or perfluoroalkyl chains, to the sulfur will lower both the HOMO and LUMO energy levels. The extent of this lowering depends on the strength of the EWG.

Conjugated Systems: Connecting the sulfur atoms to other conjugated systems, such as phenyl or ethynyl (B1212043) groups, can extend the π-conjugation of the anthracene core. This typically leads to a smaller HOMO-LUMO gap, resulting in a red-shift in the absorption and emission spectra. For instance, the synthesis of 2,6-bis(styryl)anthracene derivatives has been shown to lead to large two-photon cross-sections, a desirable property for nonlinear optical applications. korea.ac.kr

Table 2: Predicted Effect of Side Chain Modification on Electronic Properties of Anthracene-2,6-dithiol Derivatives

Side Chain (-R in An-(SR)2)Substituent TypeExpected Effect on HOMOExpected Effect on LUMOExpected Effect on Band Gap
-CH3, -C2H5Alkyl (EDG)IncreaseSlight IncreaseMinor Change
-COCH3Acyl (EWG)DecreaseDecreaseMinor Change/Slight Decrease
-C6H5Aryl (Conjugated)IncreaseDecreaseDecrease
-C≡C-PhAlkynylphenyl (Conjugated)IncreaseDecreaseSignificant Decrease

Influence of Aromatic and Alkyl Substituents on Molecular Rigidity and Solubility

The introduction of substituents at the 2,6-positions of the anthracene core has a profound impact on the physical properties of the resulting molecules, such as their rigidity and solubility.

Molecular Rigidity:

Aromatic Substituents: Aryl groups attached to the sulfur atoms can introduce additional rotational degrees of freedom. However, in the solid state, π-π stacking interactions between the anthracene core and the aryl substituents, as well as between neighboring molecules, can lead to a highly ordered and rigid crystalline structure. Theoretical investigations on anthracene derivatives with aryl substituents at the 2,6-positions suggest that these can lead to thermally stable "herringbone" stacking motifs. rsc.org

Solubility:

The solubility of anthracene and its derivatives is a critical factor for their processing and application, particularly in solution-processable organic electronics. Anthracene itself has poor solubility in many common organic solvents.

Aromatic Substituents: The introduction of aryl groups can increase solubility in aromatic solvents like toluene (B28343) and chlorobenzene (B131634) due to favorable π-π interactions. However, extensive planar aromatic systems can also lead to strong intermolecular packing and reduced solubility.

Alkyl Substituents: The attachment of alkyl chains is a common and effective strategy to improve the solubility of conjugated molecules. Longer and branched alkyl chains are particularly effective at disrupting crystal packing and increasing solubility in common organic solvents. An asymmetric alkyl chain has been shown to significantly improve the solubility of an anthracene derivative. researchgate.net The choice of alkyl chain length presents a trade-off, as very long chains can sometimes dilute the desirable electronic properties of the conjugated core.

Table 3: Influence of Substituent Type on Physical Properties

Substituent TypeEffect on Molecular RigidityEffect on Solubility
AromaticCan increase rigidity in solid state through π-stacking.Moderate improvement in aromatic solvents.
Short Alkyl ChainsMinor effect.Slight improvement.
Long/Branched Alkyl ChainsDecreases rigidity in solution, can promote ordered packing in solid state.Significant improvement in common organic solvents.

Structure Property Relationships in 2,6 Bis Acetylthio Anthracene Based Functional Materials

Correlation Between Molecular Structure and Electronic Transport Properties

The electronic transport properties of organic semiconductors are intrinsically linked to their molecular structure, particularly the nature and position of substituents on the aromatic core. For 2,6-disubstituted anthracenes, the electronic properties and charge transport characteristics are systematically influenced by the attached functional groups. The introduction of aryl groups at the 2,6-positions has been shown to improve the electron and hole injection capabilities and the air oxidation stability of anthracene (B1667546) derivatives, with these properties enhancing as the size of the aryl substituent increases. rsc.org

In the case of 2,6-Bis(acetylthio)anthracene, the sulfur atoms in the acetylthio groups are expected to play a crucial role. Sulfur-containing substituents can influence the electronic structure through the participation of sulfur's lone pair electrons and d-orbitals, potentially lowering the HOMO-LUMO gap and affecting charge injection barriers. Theoretical studies on sulfur-containing polycyclic aromatic hydrocarbons (PAHs) have shown that the properties of these materials depend on the relative position of the sulfur-containing rings within the PAH structure. rsc.org

Impact of Molecular Design on Charge Carrier Mobility

The design of the molecular structure is a critical factor in determining the charge carrier mobility of organic semiconductors. Factors such as molecular packing, the presence of disorder, and intermolecular interactions all play a significant role. acs.org For 2,6-disubstituted anthracenes, the substituents can dictate the solid-state packing arrangement, which in turn governs the efficiency of charge transport. For instance, the well-known 2,6-diphenyl anthracene (2,6-DPA) exhibits high hole mobility, a property attributed to its favorable molecular packing. nih.gov

For this compound, the acetylthio groups would influence the intermolecular interactions, potentially leading to specific packing motifs that could either enhance or hinder charge transport. The sulfur atoms could facilitate intermolecular interactions, promoting a more ordered packing structure. Theoretical investigations into anthracene derivatives with aryl substituents at the 2,6-position have shown that these substituents can inhibit the stretching vibration of the anthracene core during charge transport, which is beneficial for mobility. rsc.org A similar effect might be anticipated for the acetylthio groups.

Table 1: Predicted Charge Transport Properties of this compound in Comparison to Related Compounds
CompoundSubstituentPredicted Dominant Charge CarrierPredicted Mobility Range (cm²/V·s)
This compound-SCOCH₃p-type or ambipolar0.1 - 2.0
2,6-Diphenylanthracene (B1340685)-C₆H₅p-typeup to 34.0 (single crystal)
2,6-Di(2-naphthyl)anthracene-C₁₀H₇ambipolarup to 12.3 (single crystal)

Investigation of Molecular Rigidity and Intermolecular π-π Stacking

Molecular rigidity and the extent of intermolecular π-π stacking are crucial for efficient charge transport in organic semiconductors. A rigid molecular structure helps to minimize the reorganization energy upon charge transfer, while strong π-π stacking facilitates the movement of charge carriers between adjacent molecules. The introduction of substituents at the 2,6-positions of anthracene can influence both of these factors. For example, bulky substituents can induce a twist in the anthracene backbone, affecting its planarity and, consequently, the effectiveness of π-π stacking. nih.gov

Influence of Solid-State Packing Motifs on Charge Transport (e.g., Herringbone vs. Slip-Stacked)

The solid-state packing motif of organic semiconductors is a primary determinant of their charge transport properties. Two common packing motifs are the herringbone and slip-stacked (or π-stacked) arrangements. In the herringbone arrangement, molecules are packed in an edge-to-face manner, which can lead to moderate charge carrier mobilities. In contrast, the slip-stacked arrangement, characterized by face-to-face π-stacking, often results in higher mobilities due to the greater overlap of π-orbitals between adjacent molecules. nih.govfrontiersin.org

The substituents at the 2,6-positions of anthracene play a crucial role in directing the solid-state packing. While many 2,6-disubstituted anthracenes adopt a herringbone packing motif, it is possible to engineer the molecular structure to favor a slip-stacked arrangement. For this compound, the nature of the intermolecular interactions involving the acetylthio groups would be critical in determining the preferred packing motif. The potential for hydrogen bonding involving the carbonyl oxygen of the acetylthio group could also influence the packing. The transition from a herringbone to a cofacial π-π stacking arrangement through hydrogen bonding has been observed in other organic systems and can lead to a significant enhancement of charge carrier mobility. rsc.org

Table 2: Influence of Packing Motif on Charge Transport
Packing MotifIntermolecular OverlapTypical Charge Carrier Mobility
HerringboneEdge-to-faceLower
Slip-Stacked (π-stacked)Face-to-faceHigher

Relationship Between Molecular Structure and Solid-State Emission Characteristics

The solid-state emission properties of anthracene derivatives are highly sensitive to their molecular structure and packing. The formation of excimers (excited-state dimers) or aggregates in the solid state can lead to significant changes in the emission spectrum, often resulting in a red-shift and broadening of the emission band compared to the solution-phase fluorescence. The orientation of the anthracene units and the degree of π-π overlap are key factors that influence the solid-state fluorescence. acs.orgresearchgate.net

For this compound, the acetylthio groups would influence the intermolecular arrangement and thus the solid-state emission. Depending on the packing motif, the anthracene cores could be arranged in a way that promotes or suppresses excimer formation. Strong π-π stacking can lead to fluorescence quenching, while a more separated arrangement of the anthracene units can result in enhanced solid-state fluorescence. acs.org The electronic nature of the acetylthio group could also influence the intrinsic photophysical properties of the molecule, further affecting its solid-state emission characteristics.

Crystallographic Insights into Intermolecular Interactions and Packing Behaviors

Crystallographic studies are essential for understanding the precise arrangement of molecules in the solid state and the nature of the intermolecular interactions that govern this packing. For 2,6-disubstituted anthracenes, single-crystal X-ray diffraction has revealed a variety of packing motifs and intermolecular interactions, including C-H···π, π-π, and halogen bonding, depending on the nature of the substituents. nih.govias.ac.in

Advanced Spectroscopic and Characterization Techniques in 2,6 Bis Acetylthio Anthracene Analysis

X-ray Diffraction (XRD) for Crystal Packing and Thin-Film Morphology Analysis

X-ray Diffraction (XRD) is an essential technique for elucidating the three-dimensional arrangement of molecules in the solid state. For organic semiconductors like anthracene (B1667546) derivatives, XRD provides critical insights into the crystal packing, which directly influences charge transport properties. nih.gov In a crystalline sample, the molecules adopt a regular, repeating arrangement, and the distances between them can be quantified. nih.gov

In the context of anthracene derivatives, two common packing motifs are the "herringbone" (edge-to-face) and "face-to-face" (π-stacking) arrangements. nih.govaip.org The face-to-face configuration, often promoted by sulfur-sulfur interactions as might be expected in thio-substituted anthracenes, can enhance the overlap of π-electron orbitals between adjacent molecules, which is beneficial for charge mobility. aip.org XRD analysis of thin films reveals information about the orientation of the crystalline domains relative to the substrate. The observed diffraction peaks in a thin-film sample can be compared to the powder diffraction pattern of the bulk material to confirm if the crystal structure is retained. aip.org For example, studies on 9,10-bis(methylthio)anthracene films have shown that they possess a face-to-face configuration, which is desirable for creating highly π-conjugated structures. aip.org

Table 1: Representative XRD Data for an Anthracene Derivative Thin Film

2θ (degrees) d-spacing (Å) Miller Indices (hkl) Intensity (a.u.) Interpretation
8.6 10.27 (001) High Lamellar stacking distance
17.2 5.15 (002) Medium Second-order diffraction of (001)

Note: This table is a hypothetical representation based on typical data for well-ordered organic semiconductor thin films.

Atomic Force Microscopy (AFM) for Surface Topography and Thin-Film Morphology

Atomic Force Microscopy (AFM) is a high-resolution scanning probe technique used to visualize the surface topography of thin films at the nanoscale. It provides detailed information about features such as grain size, shape, and surface roughness, which are critical parameters affecting the performance of organic electronic devices. nih.gov The physical properties of devices made from materials like 2,6-diphenyl anthracene (DPA) are known to be influenced by the microtexture of their surfaces. nih.gov

AFM studies on DPA thin films have demonstrated that the surface morphology, including the formation of a granular structure, is dependent on the substrate and film thickness. nih.govresearchgate.net For instance, the root mean square (RMS) roughness was observed to increase with film thickness. nih.gov For a compound like 2,6-Bis(acetylthio)anthracene, AFM would be employed to optimize deposition conditions to achieve a smooth, well-ordered film with large, interconnected crystalline grains, which is generally desirable for efficient charge transport.

Table 2: AFM Surface Morphology Parameters for a Hypothetical this compound Thin Film

Parameter Value Unit Description
Scan Size 5 x 5 µm² The area of the surface being imaged.
Film Thickness 50 nm The average thickness of the deposited film.
Mean Grain Size 250 nm The average diameter of the crystalline grains.
RMS Roughness (Rq) 1.5 nm The root mean square average of height deviations.

Note: This table contains illustrative data based on typical AFM measurements for organic thin films.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of molecular structure. For this compound, ¹H and ¹³C NMR would be used to confirm the identity and purity of the synthesized compound. pkusz.edu.cn The ¹H NMR spectrum provides information about the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling.

In the ¹H NMR spectrum of this compound, one would expect to see distinct signals for the aromatic protons on the anthracene core and a singlet for the methyl protons of the acetylthio groups. The specific chemical shifts (δ) and coupling patterns of the aromatic protons would confirm the 2,6-substitution pattern. For instance, the protons at the 1, 5, 9, and 10 positions would have characteristic shifts.

Table 3: Predicted ¹H NMR Chemical Shifts for this compound

Proton Type Predicted Chemical Shift (δ, ppm) Multiplicity Integration
Anthracene H-1, H-5, H-8, H-4 8.0 - 8.5 Multiplet 4H
Anthracene H-3, H-7 7.4 - 7.6 Doublet 2H
Anthracene H-9, H-10 8.6 - 8.8 Singlet 2H

Note: These are estimated values based on the structure and typical chemical shifts for similar compounds. The solvent used for NMR analysis can influence these values.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used to separate, identify, and quantify each component in a mixture. nih.gov For novel organic materials intended for electronic applications, high purity is paramount, as even trace impurities can act as charge traps and degrade device performance. HPLC is routinely used to assess the purity of synthesized compounds like this compound. fda.gov

The method typically involves injecting a solution of the sample onto a column containing a stationary phase. A mobile phase is then pumped through the column, and the components of the sample are separated based on their differential interactions with the stationary and mobile phases. A detector, often a UV-Vis or fluorescence detector for aromatic compounds, is used to monitor the eluent. fda.gov The purity is determined by the relative area of the main peak corresponding to the target compound compared to the total area of all peaks in the chromatogram.

Table 4: Example HPLC Purity Analysis Data

Peak Number Retention Time (min) Peak Area (%) Identification
1 3.2 0.8 Impurity
2 5.8 99.1 This compound

Note: This table represents a typical output from an HPLC analysis for a high-purity sample.

Cyclic Voltammetry (CV) for Redox Behavior and Frontier Molecular Orbital Level Determination

Cyclic Voltammetry (CV) is an electrochemical technique used to probe the redox properties of a molecule. For organic semiconductors, CV is crucial for determining the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). whiterose.ac.uk These energy levels govern the efficiency of charge injection and transport in electronic devices.

In a CV experiment, the potential of a working electrode is swept linearly versus time, and the resulting current is measured. The voltammogram shows peaks corresponding to the oxidation and reduction potentials of the analyte. From the onset potentials of the first oxidation and reduction waves, the HOMO and LUMO energy levels can be estimated relative to a reference, often the ferrocene/ferrocenium (Fc/Fc⁺) redox couple. Studies on various 2,6-disubstituted anthracene derivatives have shown that functionalization can significantly influence these energy levels. mdpi.com

Table 5: Electrochemical Properties and Estimated Energy Levels from CV

Parameter Value Unit
Onset Oxidation Potential (Eₒₓ) 0.95 V vs. Fc/Fc⁺
Onset Reduction Potential (EᵣₑᏧ) -1.85 V vs. Fc/Fc⁺
HOMO Energy Level -5.75 eV
LUMO Energy Level -2.95 eV

Note: The data presented is hypothetical and serves as an example for an anthracene-based semiconductor. The HOMO level is calculated as -[Eₒₓ + 4.8] eV and the LUMO level as -[EᵣₑᏧ + 4.8] eV.

Grazing-Incidence X-ray Diffraction (GIXRD) for Thin-Film Structural Characterization

Grazing-Incidence X-ray Diffraction (GIXRD) is a specialized XRD technique that is particularly sensitive to the structure of thin films. By using a very small angle of incidence for the X-ray beam, the penetration depth is limited, and the diffraction signal from the thin film is enhanced relative to the substrate. uni-tuebingen.de

GIXRD is instrumental in determining the orientation of molecules within the film—specifically, whether they adopt a "face-on" (π-stacking direction perpendicular to the substrate) or "edge-on" (π-stacking direction parallel to the substrate) orientation. uni-tuebingen.de This information is critical as the charge transport is most efficient along the π-stacking direction. In-situ GIXRD can even be used to monitor the film growth in real-time, providing insights into the formation of initial wetting layers and the evolution of crystalline phases. uni-tuebingen.de

Table 6: GIXRD Analysis of Molecular Orientation in a Thin Film

Diffraction Peak (q) Orientation Molecular Arrangement Implication for Charge Transport
Out-of-plane (00l) reflections dominant Edge-on Vertical transport favored

Note: This table provides a qualitative summary of how GIXRD data is interpreted to determine molecular orientation.

Spectroscopic Techniques for Photophysical Property Elucidation (e.g., UV-Vis, Fluorescence Spectroscopy)

UV-Visible (UV-Vis) absorption and fluorescence (photoluminescence) spectroscopy are fundamental techniques for investigating the photophysical properties of conjugated molecules like this compound. mdpi.com The UV-Vis spectrum reveals the electronic transitions within the molecule, with the absorption maximum (λₘₐₓ) corresponding to the energy gap between the ground state and the first excited state. nih.gov

The shape of the absorption spectrum, particularly the presence of fine vibronic structure, can provide clues about the molecular aggregation and conformation in solution or in the solid state. researchgate.net Fluorescence spectroscopy measures the light emitted from the molecule as it relaxes from the excited state back to the ground state. The emission spectrum is typically red-shifted compared to the absorption spectrum (a phenomenon known as the Stokes shift). The fluorescence quantum yield, which is the ratio of photons emitted to photons absorbed, is a measure of the efficiency of the light emission process. nih.gov For anthracene derivatives, the position of substituents can significantly affect the absorption and emission wavelengths. korea.ac.kr

Table 7: Photophysical Properties in Solution

Property Value Unit
Absorption Maximum (λₘₐₓ) 405 nm
Molar Extinction Coefficient (ε) 15,000 M⁻¹cm⁻¹
Emission Maximum (λₑₘ) 430 nm
Stokes Shift 25 nm

Note: The values are representative for a highly fluorescent anthracene derivative in a dilute solution.

Applications of 2,6 Bis Acetylthio Anthracene in Chemical Sensing Systems

Development of Detection Systems for Environmental Pollutants

There is no specific information available in the scientific literature on the development of detection systems for environmental pollutants using 2,6-Bis(acetylthio)anthracene.

Electrochemical Sensing Mechanisms Based on Redox Activity

Specific details on the electrochemical sensing mechanisms of this compound based on its redox activity are not present in the available literature.

Molecular Recognition and Interaction with Specific Analytes

The molecular recognition and interaction of this compound with specific analytes have not been reported in scholarly articles.

Design Principles for Chemosensors Utilizing this compound

There is no information available regarding the specific design principles for chemosensors that utilize this compound.

Nanoscale Engineering and Material Architectures Involving 2,6 Bis Acetylthio Anthracene

Fabrication of Novel Nanostructures with Tailored Functionalities

The fabrication of novel nanostructures with tailored functionalities using 2,6-disubstituted anthracene (B1667546) derivatives is an area of active research. The acetylthio groups in 2,6-Bis(acetylthio)anthracene can be readily converted to thiols, which exhibit strong affinity for noble metal surfaces, such as gold. This property allows for the directed assembly of the molecule on surfaces to create well-defined nanostructures. For instance, a related compound, 2,6-bis(((4-acetylthio)phenyl)ethynyl) anthracene, has been investigated in the field of molecular electronics, where the acetylthio groups serve as linkers to form single-molecule junctions researchgate.net. This suggests the potential for this compound to be used in the fabrication of nanoscale electronic components.

Furthermore, the anthracene core itself is a key component in the construction of photo-responsive nanostructures. The [4π+4π] cycloaddition reaction of anthracene is a well-known photochemical process that can be exploited to create or cleave nanostructures upon exposure to specific wavelengths of light. This reversible dimerization allows for the development of dynamic and stimuli-responsive materials at the nanoscale.

Self-Assembly Phenomena and Supramolecular Architectures

Self-assembly is a powerful bottom-up approach for the construction of complex and functional supramolecular architectures. For anthracene derivatives, self-assembly is often driven by a combination of non-covalent interactions, including π-π stacking of the aromatic cores, van der Waals forces, and, in appropriately functionalized molecules, hydrogen bonding. The planar nature of the anthracene unit promotes face-to-face π-stacking, leading to the formation of one-dimensional columns or other ordered aggregates chemistryviews.org.

In the case of this compound, the acetylthio groups can play a crucial role in directing the self-assembly process. After hydrolysis to the corresponding thiols, these functional groups can form disulfide bonds, leading to the formation of covalent organic frameworks or discrete supramolecular cages. Moreover, the thiol groups can coordinate to metal ions, enabling the construction of metal-organic frameworks (MOFs) with tailored porosity and functionality. The interplay between the π-π interactions of the anthracene cores and the covalent or coordinative interactions of the thiol groups can lead to the formation of intricate and highly ordered supramolecular architectures with potential applications in sensing, catalysis, and gas storage.

Integration into Composite Materials for Enhanced Performance

The integration of this compound into composite materials offers a promising avenue for enhancing their performance and imparting novel functionalities. The acetylthio groups, after conversion to thiols, can participate in thiol-ene "click" reactions, which is a highly efficient and versatile method for covalently incorporating the anthracene moiety into a polymer matrix acs.orgcore.ac.uk. This approach allows for the creation of cross-linked polymer networks with improved thermal and mechanical stability.

By incorporating the photo-responsive anthracene unit into a composite material, it is possible to develop materials with tunable properties. For example, the reversible photodimerization of the anthracene core can be used to alter the cross-link density of a polymer network, thereby changing its mechanical properties, such as stiffness and elasticity, in response to light. Such materials could find applications in areas like self-healing coatings, smart adhesives, and drug delivery systems. Furthermore, the fluorescent nature of the anthracene moiety can be utilized for sensing and imaging applications within the composite material. For instance, changes in the fluorescence emission of the embedded anthracene units could signal changes in the local environment, such as temperature, pH, or the presence of specific analytes.

Thin-Film Fabrication Techniques (e.g., Solution Processing, Vapor Deposition)

The fabrication of high-quality thin films is crucial for the application of 2,6-disubstituted anthracene derivatives in organic electronics, such as organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). Both solution processing and vapor deposition techniques have been successfully employed for this purpose.

Solution Processing: Solution-based techniques, such as spin-coating, drop-casting, and blade-coating, offer the advantages of low cost, high throughput, and compatibility with large-area and flexible substrates nih.govresearchgate.net. The solubility of the anthracene derivative in common organic solvents is a key parameter for successful solution processing. The acetylthio groups in this compound may enhance its solubility compared to the parent anthracene. The morphology and crystallinity of the resulting thin film, which are critical for device performance, can be controlled by optimizing various processing parameters, including solvent choice, solution concentration, deposition speed, and substrate temperature.

Vapor Deposition: Physical vapor deposition (PVD), including thermal evaporation, is a widely used technique for the fabrication of high-purity, uniform, and well-ordered thin films of organic semiconductors aip.orgarxiv.orgresearchgate.netresearchgate.net. In this process, the material is heated in a high-vacuum chamber and the vaporized molecules deposit onto a temperature-controlled substrate. The deposition rate and substrate temperature are crucial parameters that influence the molecular packing and orientation in the thin film, and consequently, its electronic properties aip.orgarxiv.orgresearchgate.net. For anthracene derivatives, vapor deposition can lead to the formation of highly crystalline films with enhanced charge carrier mobility.

The choice between solution processing and vapor deposition depends on the specific application and the desired film characteristics. While solution processing is often preferred for large-area and low-cost applications, vapor deposition typically provides better control over the film morphology and can lead to higher-performance devices.

Data of 2,6-Disubstituted Anthracene Derivatives

Compound Name Substitution at 2,6-positions Thin-Film Fabrication Method Application Key Finding
2,6-Diphenyl anthracene Phenyl Vapor Deposition OFET High thin-film device mobility (>10 cm²/Vs) rsc.org
2,6-Bis(styryl)anthracene derivatives Styryl Not specified Nonlinear Optics Large two-photon absorption cross-sections korea.ac.kr
2,6-dialkoxyanthracenes Alkoxy Solution Processing Liquid Crystals Exhibit smectic A and/or C phases rsc.org
Poly(anthracene-2,6-diyl) Polymer backbone Organometallic coupling Conductive Polymers Synthesis of a conjugated polymer rsc.org
2,6-linked-anthracene–benzothiadiazole polymers Benzothiadiazole co-polymer Solution Processing Organic Solar Cells Medium bandgap polymers for photovoltaic applications whiterose.ac.uk

Future Directions and Emerging Research Avenues for 2,6 Bis Acetylthio Anthracene

Exploration of Novel Derivatization Chemistries and Synthetic Methodologies

The future of 2,6-Bis(acetylthio)anthracene research is deeply rooted in the development of more efficient, selective, and sustainable synthetic pathways. While traditional methods for creating substituted anthracenes exist, emerging research will likely focus on adapting and innovating these techniques for this specific compound and its derivatives. frontiersin.orgbeilstein-journals.org

A primary avenue of exploration involves the deprotection of the acetylthio group to yield 2,6-dithioanthracene. This reactive intermediate can serve as a platform for a host of subsequent chemical modifications. Future methodologies will likely focus on performing this deprotection in situ followed by further reaction, or developing mild and selective deprotection protocols that preserve the integrity of the anthracene (B1667546) core.

Furthermore, recent advancements in transition-metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig reactions, offer powerful tools for building complex architectures from a 2,6-disubstituted anthracene scaffold. nih.govmdpi.comresearchgate.net Research could explore using 2,6-dibromoanthracene (B67020) as a starting material to introduce the acetylthio moieties or other functional groups, followed by further elaboration. Another promising direction is the direct C-H functionalization of the anthracene core, a strategy that minimizes pre-functionalization steps and improves atom economy. electronicspecifier.com The development of gold-catalyzed cyclization reactions also presents a novel approach for constructing the anthracene framework itself. nih.gov

Synthetic StrategyDescriptionPotential AdvantagesRelevant Precursors
Transition-Metal CatalysisUtilizing catalysts like Palladium, Gold, or Zinc to form new C-C, C-S, or C-N bonds. frontiersin.orgnih.govHigh efficiency, selectivity, and functional group tolerance.2,6-Dibromoanthracene, 2,6-Diaminoanthraquinone (B87147)
Direct C-H ThiolationIntroducing sulfur functionalities directly onto the anthracene backbone without prior halogenation.Increased atom economy, reduced synthetic steps, greener methodology.Anthracene, Elemental Sulfur electronicspecifier.com
Intramolecular CyclizationConstructing the anthracene core via acid-catalyzed or metal-mediated ring-closing reactions. beilstein-journals.orgAccess to complex and specifically substituted anthracene frameworks.o-Alkynyldiarylmethanes, Diaryl ketones
Post-Synthetic ModificationDeprotection of the acetylthio group to yield the free thiol (2,6-dithioanthracene) for subsequent derivatization.Versatile platform for creating a library of sulfur-containing anthracene derivatives.This compound
Table 1. Future Synthetic Methodologies for this compound and its Derivatives.

Advanced Device Engineering for Next-Generation Organic Electronics

The anthracene core is a proven semiconductor, and its 2,6-disubstitution pattern is known to promote favorable molecular packing for efficient charge transport. mdpi.comresearchgate.net The presence of sulfur atoms in derivatives of this compound is particularly advantageous, as sulfur-containing organic semiconductors can exhibit enhanced performance and unique solid-state packing motifs. eletimes.airsc.orgrsc.org

A significant future direction is the use of 2,6-dithioanthracene (the deprotected form) to create self-assembled monolayers (SAMs) on metal electrodes, particularly gold. tuni.fiuniba.it The strong affinity of sulfur for gold allows for the formation of highly ordered molecular layers at the semiconductor-electrode interface. northwestern.edursc.org This can be engineered to:

Reduce contact resistance: By tuning the energy level alignment between the electrode and the organic semiconductor, SAMs can facilitate more efficient charge injection and extraction.

Control thin-film growth: The SAM can act as a template, influencing the morphology and crystallinity of subsequently deposited organic layers, which is critical for high-performance organic thin-film transistors (OTFTs). acs.org

Passivate surfaces: SAMs can passivate trap states on the electrode surface, leading to more stable and reliable device operation. tuni.fi

Future research will focus on integrating these SAMs into advanced device architectures like flexible OTFTs, electrolyte-gated OFETs (EG-OFETs), and organic light-emitting transistors (OLETs). tuni.firsc.org Engineering the length and nature of linkers between the anthracene core and the thiol group could provide fine control over the electronic coupling and molecular orientation within the SAM, optimizing device performance.

Device ApplicationRole of this compound DerivativeKey Research Goal
Organic Thin-Film Transistors (OTFTs)Formation of SAMs on source/drain electrodes to lower charge injection barriers. tuni.fiAchieve high charge carrier mobility and environmental stability. mdpi.comnih.gov
Organic Light-Emitting Diodes (OLEDs)Use as an emissive layer or as a SAM on the anode to improve hole injection. nih.govDevelop efficient and stable blue light emitters.
Organic Photovoltaics (OPVs)Function as a donor material or as an interfacial layer to control morphology and charge extraction.Enhance power conversion efficiency and device lifetime.
Electrolyte-Gated OFETs (EG-OFETs)SAMs on the gate electrode to create a well-defined, insulating blocking layer. uniba.itEnable low-voltage operation for biosensing applications.
Table 2. Potential Roles in Advanced Organic Electronic Devices.

Multifunctional Material Design and Applications

The unique structure of this compound makes it an ideal candidate for the design of multifunctional materials where the anthracene core provides the optoelectronic properties and the thiol functionalities act as versatile chemical handles.

One emerging area is the development of novel chemosensors. The fluorescence of the anthracene core is highly sensitive to its chemical environment. By functionalizing the thiol groups with specific recognition units, materials could be designed to detect analytes such as metal ions or small molecules. Binding of the target analyte would induce a change in the photophysical properties of the anthracene unit, leading to a detectable fluorescent or colorimetric response. nih.gov

Another avenue is the incorporation of the 2,6-dithioanthracene unit into larger macromolecular structures like polymers or metal-organic frameworks (MOFs). researchgate.net Copolymerization could lead to processable, film-forming semiconductors with tailored electronic properties. As a linker in MOFs, the anthracene unit could impart porosity, fluorescence, and redox activity, creating materials for gas storage, separation, or heterogeneous catalysis. This aligns with the broader trend of developing integrated devices, such as organic light-emitting transistors and organic phototransistors, from a single multifunctional material. rsc.org

Application AreaDesign StrategyEnabling Functionality
ChemosensorsAttach ionophores or specific binding sites to the thiol groups.Analyte binding modulates the fluorescence of the anthracene core. nih.gov
Redox-Active PolymersUse thiol-ene "click" chemistry or oxidative polymerization to create sulfur-containing polymers.Combines the electronic properties of anthracene with the processability of polymers.
Metal-Organic Frameworks (MOFs)Utilize the deprotected dithiol as a linker to coordinate with metal nodes. researchgate.netCreates porous materials with built-in luminescence for sensing or guest capture.
Biomedical ImagingFunctionalize with biocompatible groups to create fluorescent probes. rsc.orgLeverages the strong fluorescence of anthracene for cellular imaging.
Table 3. Pathways to Multifunctional Materials and Applications.

Development of Advanced In-Situ Characterization Techniques for Complex Systems

A deep understanding of the structure-property relationships in materials derived from this compound is critical for optimizing their performance. Future research will increasingly rely on advanced in-situ and operando characterization techniques to probe materials during their formation and operation. opticsjournal.netresearching.cn

For thin-film applications, techniques like in-situ Grazing-Incidence Wide-Angle X-ray Scattering (GIWAXS) will be essential to monitor the evolution of crystallinity and molecular packing during deposition and annealing. acs.orgadvancedsciencenews.com This provides real-time feedback on how processing conditions influence the final film morphology. When studying SAM formation from the deprotected thiol, Scanning Tunneling Microscopy (STM) and Atomic Force Microscopy (AFM) can resolve the molecular arrangement on the electrode surface with sub-nanometer precision. rsc.org

To understand device physics, operando spectroscopy will be key. Techniques such as Polarization Modulation-Infrared Reflection-Adsorption Spectroscopy (PM-IRRAS) can reveal the orientation of molecules in a functioning device, while Kelvin Probe Force Microscopy (KPFM) can map the surface potential across the active layer during operation. researching.cnazom.com These methods provide crucial insights into charge trapping, interfacial electronic structures, and degradation mechanisms, guiding the rational design of more robust and efficient devices.

Theoretical and Computational Advances in Predicting Material Performance

Theoretical and computational modeling is poised to play a predictive role in guiding the synthetic and engineering efforts for this compound derivatives. Advances in computational chemistry can accelerate the discovery of new materials by screening potential candidates before their synthesis.

Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) will continue to be vital tools for predicting the fundamental electronic and optical properties of new molecules, such as HOMO/LUMO energy levels, absorption/emission spectra, and charge transfer characteristics. nih.govdoaj.orgresearchgate.net This is crucial for designing molecules with appropriate energy levels for specific electronic applications, like matching the donor and acceptor levels in an organic solar cell.

Beyond single-molecule properties, a major future direction is the accurate prediction of solid-state properties. Molecular dynamics (MD) simulations can model the self-assembly process of 2,6-dithioanthracene on a gold surface, providing insights into the structure and stability of the resulting SAM. Furthermore, quantum chemical calculations focused on intermolecular interactions can help predict the crystal packing of new derivatives. rsc.org As the molecular packing directly influences charge transport mobility, these predictive capabilities can identify the most promising molecular designs for high-performance organic semiconductors, significantly reducing the trial-and-error cycle in materials development. acs.org

Computational MethodPredicted PropertyImpact on Research
Density Functional Theory (DFT)Frontier molecular orbital energies (HOMO/LUMO), molecular geometry, charge distribution. doaj.orgGuides molecular design for targeted electronic properties and energy level alignment in devices.
Time-Dependent DFT (TD-DFT)UV-Vis absorption and fluorescence spectra, excited state properties. researchgate.netPredicts optical properties for applications in OLEDs, sensors, and photovoltaics.
Molecular Dynamics (MD)Simulation of self-assembly processes (e.g., SAM formation), thin-film morphology.Provides insight into the dynamics of film growth and interfacial structuring.
Quantum Mechanics/Molecular Mechanics (QM/MM)Electronic properties of molecules at interfaces (e.g., on a metal surface).Accurately models the complex interactions between the organic molecule and the inorganic substrate.
Table 4. Role of Computational Advances in Materials Prediction and Design.

Q & A

Q. What are the recommended synthetic routes for 2,6-disubstituted anthracene derivatives, and how can their purity be validated?

  • Methodological Answer : Synthesis typically involves multi-step reactions, such as Suzuki-Miyaura coupling or Friedel-Crafts alkylation, to introduce substituents at the 2,6-positions of anthracene. For example, 2,6-diphenyl anthracene (DPA) was synthesized in three steps with a high yield, starting from brominated anthracene precursors and employing palladium-catalyzed cross-coupling . Purity validation requires a combination of nuclear magnetic resonance (NMR) for structural confirmation, high-performance liquid chromatography (HPLC) for quantitative analysis (>95% purity), and mass spectrometry (MS) for molecular weight verification . Thermogravimetric analysis (TGA) can assess thermal stability during synthesis .

Q. Which spectroscopic and chromatographic methods are critical for characterizing 2,6-disubstituted anthracene derivatives?

  • Methodological Answer : Ultraviolet-visible (UV-Vis) spectroscopy and photoluminescence (PL) are essential for probing optoelectronic properties, such as π-conjugation length and bandgap . X-ray diffraction (XRD) and atomic force microscopy (AFM) reveal crystal packing and thin-film morphology, which directly impact charge transport . For purity and structural integrity, use NMR (¹H/¹³C) to confirm substitution patterns and HPLC to quantify impurities (<2% deviation) . Cyclic voltammetry (CV) evaluates redox behavior and HOMO/LUMO levels, critical for semiconductor applications .

Q. How does the choice of substituents (e.g., alkyl chains vs. aromatic groups) affect the solubility and processability of 2,6-disubstituted anthracenes?

  • Methodological Answer : Alkyl chains (e.g., hexyl or cyclohexyl groups) enhance solubility in organic solvents (e.g., chloroform, toluene), enabling solution-processed thin-film fabrication . Aromatic substituents (e.g., phenyl or styryl groups) improve molecular rigidity and π-π stacking but may reduce solubility, necessitating thermal evaporation for device integration . For example, cyclohexyl-substituted derivatives exhibit 50°C lower sublimation temperatures compared to alkylphenyl analogs, facilitating vapor deposition . Solubility parameters can be optimized using Hansen solubility theory and differential scanning calorimetry (DSC) to identify compatible solvents .

Advanced Research Questions

Q. How do substituent positions (2,6 vs. 9,10) on anthracene cores influence charge transport properties in organic semiconductors?

  • Methodological Answer : Substituent position dictates molecular packing and electronic communication. 2,6-disubstituted derivatives (e.g., 2,6-DPSAnt) exhibit linear π-conjugation and co-planar styryl groups, enabling efficient charge transport with mobilities >1 cm²/V·s . In contrast, 9,10-substitution (e.g., 9,10-bis(phenylethynyl)anthracene) disrupts linear conjugation, reducing mobility by 50% despite stronger electronic coupling through the anthracene core . Computational modeling (DFT) and grazing-incidence XRD can correlate packing motifs (e.g., herringbone vs. slip-stacked) with mobility trends .

Q. What strategies improve the environmental stability of 2,6-disubstituted anthracene-based organic thin-film transistors (OTFTs)?

  • Methodological Answer : Stability enhancement involves:
  • Alkyl side chains : Derivatives like bis-5'-alkylthiophen-2'-yl-2,6-anthracene retain 90% mobility after 15 months of shelf storage due to reduced oxygen/water permeation .
  • Crystal engineering : Dense packing in 2,6-bis[2-(4-pentylphenyl)vinyl]anthracene minimizes trap states, achieving operating lifetimes >10,000 cycles without degradation .
  • Encapsulation : Use atomic layer deposition (ALD) of Al₂O₃ to protect active layers from ambient degradation. Stability metrics should include threshold voltage shifts (<10%) and mobility retention under thermal stress (80–120°C) .

Q. How can Coulomb interactions in doped 2,6-disubstituted anthracene thin films be experimentally investigated?

  • Methodological Answer : Potassium doping induces charge carriers and Coulomb interactions, studied via:
  • Angle-resolved photoemission spectroscopy (ARPES) : Maps band structure changes and electron correlation effects .
  • Hall effect measurements : Quantify carrier density and mobility modulation under doping .
  • X-ray photoelectron spectroscopy (XPS) : Identifies chemical states and doping efficiency (e.g., K⁺ intercalation vs. covalent bonding) . For disordered films, temperature-dependent conductivity analysis reveals hopping transport regimes dominated by Coulomb blockade .

Q. What role does molecular anisotropy play in the optoelectronic performance of 2,6-disubstituted anthracene single crystals?

  • Methodological Answer : Anisotropy in 2,6-derivatives arises from directional π-orbital overlap, leading to polarized emission and anisotropic charge transport. Polarized UV-Vis/PL spectroscopy quantifies transition dipole moments aligned with the crystal’s long axis . Charge carrier mobility anisotropy (e.g., μₐₓᵢₐₗ/μₗₐₜₑᵣₐₗ >10:1) is measured using spatially resolved conductive AFM or four-probe single-crystal FETs . Molecular dynamics simulations (MD) predict anisotropic thermal expansion coefficients, critical for strain engineering in flexible electronics .

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2,6-Bis(acetylthio)anthracene
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2,6-Bis(acetylthio)anthracene

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.